1-Methyl-1H-pyrazole-5-boronic acid pinacol ester

Catalog No.
S759000
CAS No.
847818-74-0
M.F
C10H17BN2O2
M. Wt
208.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester

CAS Number

847818-74-0

Product Name

1-Methyl-1H-pyrazole-5-boronic acid pinacol ester

IUPAC Name

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Molecular Formula

C10H17BN2O2

Molecular Weight

208.07 g/mol

InChI

InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-7-12-13(8)5/h6-7H,1-5H3

InChI Key

HLXOVAMYQUFLPE-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C

Organic Synthesis and Medicinal Chemistry

1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. The pinacol ester moiety acts as a protecting group for the boronic acid, allowing for its incorporation into various organic molecules. The key functionality lies in the boronic acid group, which can participate in Suzuki-Miyaura coupling reactions []. This powerful coupling reaction enables the formation of carbon-carbon bonds between the boronic acid and a variety of organic halides, thus facilitating the synthesis of complex organic molecules with potential pharmaceutical applications [].

Studies have shown the application of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester in the synthesis of novel heterocyclic compounds exhibiting promising biological activities [, ]. The pyrazole ring, a core structure present in the molecule, is also found in various bioactive molecules []. By incorporating the 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester unit into new chemical structures, researchers can explore the structure-activity relationship (SAR) to identify potential drug candidates [, ].

Material Science Applications

Recent research suggests potential applications of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester in material science. The molecule's unique structure, containing both a nitrogen-containing heterocycle (pyrazole) and a boronic acid group, holds promise for the development of novel functional materials []. The boronic acid functionality can participate in self-assembly processes, leading to the formation of ordered structures with specific properties [].

1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is a boronic acid derivative characterized by the formula C10H17BN2O2C_{10}H_{17}BN_{2}O_{2}. It features a pyrazole ring substituted with a methyl group at the 1-position and a boronic acid moiety at the 5-position, which is further esterified with pinacol. This compound is notable for its stability and versatility in various

, including:

  • Suzuki Coupling Reactions: It acts as a coupling partner for aryl halides, facilitating the formation of biaryl compounds.
  • Stereoselective Synthesis: This compound can be utilized in stereoselective transformations, allowing for the generation of chiral centers in organic molecules .
  • Cross-Coupling Reactions: It serves as a reagent in palladium-catalyzed cross-coupling reactions, enhancing the synthesis of complex organic structures .

While specific biological activities of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester are not extensively documented, boronic acids generally exhibit interactions with biological molecules. They are known for their potential as enzyme inhibitors and their roles in medicinal chemistry. The unique structure of this compound may confer specific biological properties that warrant further investigation.

The synthesis of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester typically involves several steps:

  • Formation of the Pyrazole Ring: Starting from appropriate hydrazine derivatives and ketones or aldehydes, the pyrazole ring is formed through condensation reactions.
  • Boronation: The introduction of the boronic acid functionality can be achieved via reactions with boron reagents, such as boron trifluoride etherate or other boron sources.
  • Pinacol Esterification: The final step involves reacting the boronic acid with pinacol under acidic conditions to yield the desired pinacol ester .

1-Methyl-1H-pyrazole-5-boronic acid pinacol ester has various applications, particularly in:

  • Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agrochemicals: This compound is utilized in developing agrochemical agents due to its reactivity and stability .
  • Materials Science: Its unique properties make it suitable for use in advanced materials and nanotechnology applications.

Interaction studies involving 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester focus on its reactivity with other chemical species. Research indicates that boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is crucial for their role in drug design and development. Further studies are needed to elucidate specific interaction mechanisms and potential applications in medicinal chemistry.

Several compounds share structural similarities with 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Methylpyrazole-3-boronic acid pinacol esterContains a methyl group at position 1 and boronate at position 3Different reactivity patterns due to positional changes
3-Pyridylboronic acid pinacol esterPyridine ring substituted with a boronateExhibits different biological activities and reactivity
4-Aminobenzeneboronic acid pinacol esterAn amino group on a phenyl ring linked to a boronateKnown for its application in drug discovery

The uniqueness of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester lies in its specific pyrazole structure, which can influence its reactivity and applications compared to other boron-containing compounds. Its ability to participate in diverse

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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